molecular formula C13H11ClN2O4S B11952922 N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide CAS No. 16939-24-5

N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B11952922
CAS No.: 16939-24-5
M. Wt: 326.76 g/mol
InChI Key: YZJPDYYHISAUFR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a chloro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Reduction: Formation of N-(3-chloro-2-methylphenyl)-3-aminobenzenesulfonamide.

    Oxidation: Formation of N-(3-chloro-2-methylphenyl)-3-carboxybenzenesulfonamide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anti-inflammatory properties.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is utilized in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, such as antibacterial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the chloro-methylphenyl group further enhances its chemical stability and potential for functionalization.

Properties

CAS No.

16939-24-5

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11ClN2O4S/c1-9-12(14)6-3-7-13(9)15-21(19,20)11-5-2-4-10(8-11)16(17)18/h2-8,15H,1H3

InChI Key

YZJPDYYHISAUFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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